molecular formula C14H22ClN3O3 B14799193 benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride

benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride

Cat. No.: B14799193
M. Wt: 315.79 g/mol
InChI Key: MDEZKXTTYPBMFC-UHFFFAOYSA-N
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Description

Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a carbamate group, and a diaminohexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with 1,6-diaminohexane under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine

It is investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which may lead to the development of new therapeutic agents .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the diaminohexane chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride is unique due to its combination of a benzyl group and a diaminohexane chain. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry .

Properties

IUPAC Name

benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEZKXTTYPBMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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